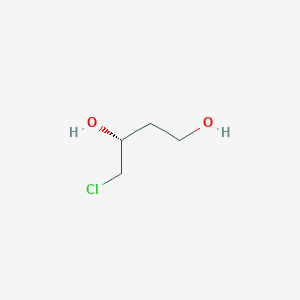

(R)-4-Chloro-1,3-butanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-chlorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXPPKWNPMHJI-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125605-10-9 | |

| Record name | 4-Chloro-1,3-butanediol, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LY2WU5NY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiopure R 4 Chloro 1,3 Butanediol

Asymmetric Chemical Synthesis Approaches

The enantioselective synthesis of (R)-4-chloro-1,3-butanediol is a critical endeavor, driven by its utility as a chiral building block in the pharmaceutical industry. Various advanced synthetic methodologies have been explored to obtain this compound in high optical purity. These approaches primarily fall into two categories: stereoselective modifications of existing stereocenters and the asymmetric reduction of prochiral precursors.

Stereoselective Halogenation of 1,3-Butanediol (B41344) Derivatives

A direct approach to enantiopure this compound could involve the stereoselective chlorination of a suitable 1,3-butanediol derivative. This strategy relies on the ability of a chiral reagent or catalyst to differentiate between the two prochiral hydroxymethyl groups or to control the stereochemistry of a substitution reaction.

The development of catalytic systems for enantioselective halogenation is an area of ongoing research. Chiral catalysts, particularly those based on diols, have been shown to be effective in a variety of asymmetric transformations by creating a chiral environment around the substrate. nih.govacs.orgnih.gov Organocatalysis using chiral diol-based scaffolds like BINOLs and TADDOLs has emerged as a powerful tool in asymmetric synthesis. nih.govsigmaaldrich.com These catalysts can activate substrates through hydrogen bonding, effectively inducing enantioselectivity. acs.org While specific applications of these catalysts for the direct chlorination of 1,3-butanediol to produce this compound are not extensively documented in the reviewed literature, the principles of chiral catalysis suggest a viable research direction. The investigation would likely involve the use of a chlorinating agent in the presence of a chiral catalyst, such as a chiral diol or a chiral amine, to control the stereochemical outcome of the reaction.

Asymmetric Reduction of Chiral Precursors

A more established route to this compound involves the asymmetric reduction of a suitable chiral precursor, where the desired stereochemistry is already present in the starting material or is induced during the reduction step.

A common and effective method for the synthesis of this compound is the hydride-mediated reduction of an optically active β-hydroxy ester, specifically ethyl (R)-4-chloro-3-hydroxybutyrate. This method leverages the availability of the chiral starting material, which can be produced through various enzymatic and chemical asymmetric reductions of ethyl 4-chloroacetoacetate. researchgate.netresearchgate.netmdpi.com

The reduction of the ester functionality to a primary alcohol is typically achieved using a hydride reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and functional group tolerance. masterorganicchemistry.comucalgary.ca

Detailed Research Findings:

| Precursor | Reducing Agent | Solvent(s) | Temperature | Yield | Enantiomeric Excess (ee) | Reference |

| Ethyl (R)-4-chloro-3-hydroxybutyrate | Sodium Borohydride | THF/Methanol | Reflux | High | >99% | researchgate.net |

| Ethyl 4-chloroacetoacetate (via bioreduction) | E. coli expressing CgCR | Ethyl Acetate-Betaine:Lactic Acid-Water | 30 °C | up to 94% | >99% (for (R)-CHBE) | mdpi.com |

| Ethyl 4-chloroacetoacetate (via bioreduction) | Burkholderia gladioli CCTCC M 2012379 | Aqueous/octanol | N/A | High | 99.9% (for (R)-CHBE) | researchgate.net |

| The table presents data for the synthesis of the precursor, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), which is then reduced to this compound. |

Hydride-Mediated Reduction of Optically Active β-Hydroxy Esters

Mechanistic Studies of Sodium Borohydride Reductions

The reduction of an ester to a primary alcohol with sodium borohydride proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. masterorganicchemistry.com

The subsequent steps involve the departure of the alkoxy group, leading to the formation of an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of sodium borohydride. The resulting alkoxide is then protonated during the workup step (typically with water or a mild acid) to yield the primary alcohol. masterorganicchemistry.comucalgary.ca

Theoretical studies, such as ab initio Car-Parrinello molecular dynamics simulations, have been employed to understand the reaction mechanism and diastereoselectivity of sodium borohydride reductions in more detail. These studies suggest that in methanol, sodium borohydride exists as a contact ion pair (Na⁺BH₄⁻). A proposed transition state model involves the complexation of the carbonyl oxygen with the sodium cation, which activates the carbonyl group towards nucleophilic attack by the hydride. nih.gov This model has been shown to accurately predict the diastereoselectivity of the reduction of substituted cyclohexanones. nih.gov

Catalytic asymmetric hydrogenation of prochiral ketones is a powerful method for the synthesis of chiral alcohols. This approach can be applied to the synthesis of chiral diols, such as (R)-1,3-butanediol, from the corresponding prochiral hydroxy ketone, 4-hydroxy-2-butanone (B42824). The resulting chiral diol can then potentially be converted to this compound through further chemical transformations.

Biocatalysis has proven to be a particularly effective method for the asymmetric reduction of 4-hydroxy-2-butanone. Various microorganisms have been identified that exhibit high activity and stereoselectivity for this transformation.

Detailed Research Findings:

| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| 4-hydroxy-2-butanone | Candida krusei ZJB-09162 | (R)-1,3-butanediol | 83.9% | 99.0% | nih.govresearchgate.net |

| 4-hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-butanediol | 85.1% | 100% | nih.govresearchgate.net |

| Racemic 1,3-butanediol | Candida parapsilosis QC-76 & Pichia kudriavzevii QC-1 (cascade) | (R)-1,3-butanediol | High | 99.5% | nih.govresearchgate.net |

These biocatalytic systems often utilize cellular reductases and cofactors like NADH, which are regenerated in situ. The high enantiomeric excess achieved highlights the precision of enzymatic catalysis in establishing stereocenters.

Catalytic Asymmetric Hydrogenation of Prochiral Ketones (e.g., Analogs Leading to Chiral Butanediols)

Ligand Design and Catalyst Development for Stereocontrol

The precise control of stereochemistry in the synthesis of chiral diols and chlorohydrins is often achieved through asymmetric catalysis, where the design of chiral ligands is paramount. A single metal catalyst can be guided to produce different stereoisomers simply by altering the chiral ligand it is paired with.

Recent developments have demonstrated that it is possible to construct 1,3-nonadjacent stereocenters with high stereoselectivity. For instance, a nickel-catalyzed reductive cyclization/cross-coupling has been achieved where, by using a single nickel catalyst, the selection of different chiral ligands (such as Ming-Phos or Ph-Phox) allows for the preparation of four distinct stereoisomers from the same starting material.

Another highly efficient method involves the asymmetric hydrogenation of ω-chloroketones. An Iridium-based catalyst system, Ir/f-phamidol, has been successfully developed for this transformation, yielding various chlorohydrins with excellent results. acs.org This approach demonstrates the power of combining a transition metal with a specifically designed chiral phosphonodiamidite (phamidol) ligand to create a highly effective catalytic environment for stereoselective reduction.

Similarly, rhodium-catalyzed C-H insertion reactions, guided by chiral ligands, have proven effective. The use of Hashimoto's Rh₂(S)-PTTL)₄ catalyst, for example, has achieved superior results in the diastereoselective and enantioselective synthesis of 1,3-diols. organic-chemistry.org

| Catalyst System | Transformation | Key Feature | Reported Efficiency |

|---|---|---|---|

| Nickel / Ming-Phos or Ph-Phox | Reductive Cyclization/Cross-Coupling | Ligand-controlled stereodivergent synthesis | High yields and enantioselectivities |

| Ir/f-phamidol | Asymmetric Hydrogenation of ω-chloroketones | High efficiency for chlorohydrin synthesis | Up to >99% yield and >99% ee acs.org |

| Rh₂((S)-PTTL)₄ | C-H Insertion | High stereoselectivity for 1,3-diols | High diastereoselectivity and enantioselectivity organic-chemistry.org |

Chiral Pool and Chiral Auxiliary Strategies

Leveraging Existing Chiral Scaffolds for this compound Construction

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. By incorporating a piece of existing chirality into the synthetic route, the stereochemical outcome of subsequent reactions can be controlled. A common approach is the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the substrate to direct a stereoselective transformation.

An example of this strategy is the use of (S)-lactate as a chiral auxiliary in the C-H functionalization of benzyl (B1604629) silyl (B83357) ethers. organic-chemistry.org The lactate (B86563) auxiliary directs a rhodium-catalyzed insertion of an aryldiazoacetate, leading to the formation of a 1,3-diol structure with moderate diastereoselectivity and enantioselectivity. organic-chemistry.org After the key stereocenter-forming step, the auxiliary can be cleaved, yielding the desired chiral product. This method provides a pathway to chiral 1,3-diols by leveraging the stereochemistry of a simple, naturally derived molecule.

Regioselective Functionalization and Stereochemical Outcomes

Directed Halogenation and Esterification in 1,3-Butanediol Systems

When a molecule contains multiple similar functional groups, achieving regioselectivity—the preferential reaction at one site over others—is a significant synthetic challenge. In 1,3-butanediol systems, the primary and secondary hydroxyl groups present distinct yet competitive reaction sites.

A one-pot esterification-chlorination reaction of 1,3-butanediol highlights the challenge of regioselectivity. The reaction, which uses chlorotrimethylsilane (B32843) (CTMS) and a carboxylic acid, can produce two main regioisomers of chlorohydrin esters: one with the chlorine atom at the primary position and the other with the chlorine at the secondary position. The choice of the carboxylic acid used in the reaction has a significant influence on the ratio of these products. For example, when acids with longer alkyl chains are used, the primary chloride regioisomers are predominantly obtained. Conversely, acids containing bulky groups or electron-withdrawing groups can lead to an increased proportion of the secondary chloride.

| Carboxylic Acid | Reaction | Outcome |

|---|---|---|

| Acids with long alkyl chains | One-pot esterification-chlorination of 1,3-butanediol | Mainly yields primary chlorohydrin esters (e.g., 4-chloro-1-butyl esters) |

| Acids with bulky or electron-withdrawing groups | One-pot esterification-chlorination of 1,3-butanediol | Produces a higher proportion of secondary chlorohydrin esters (e.g., 3-chloro-1-butyl esters) |

This demonstrates that the steric and electronic properties of the reagents can be tuned to direct the functionalization towards a specific position, thereby controlling the regiochemical outcome of the halogenation and esterification process.

Biocatalytic Routes for Enantiomerically Pure this compound

Biocatalysis offers a powerful alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform highly selective transformations under mild reaction conditions. These methods are particularly advantageous for producing enantiomerically pure compounds like this compound.

Enzyme-Catalyzed Asymmetric Reductions

The asymmetric reduction of prochiral ketones is one of the most effective methods for producing chiral alcohols. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are exceptionally adept at this transformation, often delivering products with near-perfect enantiomeric excess (ee).

A direct and highly relevant synthesis involves the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate. Research has shown that a recombinant Escherichia coli strain, originally developed for producing (R)-1,3-butanediol, can effectively catalyze the reduction of this chloroketone to ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. This product is a direct precursor that can be further reduced to this compound. google.com

Furthermore, advanced multi-enzyme cascade reactions have been designed for the synthesis of enantiopure chlorohydrins. acs.orgnih.gov One such system employs a bienzymatic cascade involving an ene-reductase (ERED) followed by an alcohol dehydrogenase (ADH). acs.orgnih.gov This cooperative catalytic system can achieve excellent conversions (up to >99%) and selectivities (up to >99:1 diastereomeric ratio and >99% ee) under mild conditions. acs.orgnih.gov Another innovative approach combines photocatalytic oxidation with enzymatic reduction in a one-pot deracemization process. nih.gov In this scheme, a racemic chlorohydrin is oxidized to the corresponding α-chloroketone by a photocatalyst, which is then stereoselectively reduced by an ADH to yield the desired single enantiomer of the chlorohydrin. nih.gov

| Enzyme/System | Substrate | Product | Key Advantage |

|---|---|---|---|

| Recombinant E. coli expressing (S)-1,3-BDO dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | High enantiomeric excess in a direct precursor synthesis |

| Ene-reductase (ERED) and Alcohol dehydrogenase (ADH) cascade | α-Chloroenones | Enantiopure aromatic chlorohydrins | Excellent conversion (>99%) and selectivity (>99% ee) acs.orgnih.gov |

| Photocatalyst + Alcohol dehydrogenase (ADH) | Racemic β-chlorohydrins | Enantiopure β-chlorohydrins | Efficient one-pot deracemization nih.gov |

Reduction of 4-Chloro-3-oxobutanoic Acid and its Esters

A primary route to this compound involves the asymmetric reduction of 4-chloro-3-oxobutanoic acid or its esters, such as ethyl 4-chloro-3-oxobutanoate. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.

Ketoreductases are a diverse group of enzymes that exhibit a wide range of substrate specificities and stereoselectivities. The identification and characterization of novel KREDs, as well as the engineering of existing ones, are crucial for developing efficient biocatalytic processes.

Directed evolution and site-directed mutagenesis are powerful tools for tailoring the properties of KREDs to meet specific industrial demands. For instance, a carbonyl reductase from Chryseobacterium sp. CA49, designated as ChKRED20, was found to catalyze the bioreduction of ethyl (S)-4-chloro-3-hydroxybutanoate with excellent stereoselectivity. nih.gov To enhance its industrial applicability, the thermostability of ChKRED20 was improved through directed evolution. After one round of error-prone PCR and the combination of beneficial mutations, a triple-mutant was generated with significantly enhanced thermostability. nih.gov This engineered enzyme demonstrated a 63% increase in activity at its optimal temperature of 65 °C compared to the wild-type and maintained over 95% activity after 15 days of incubation at this temperature. nih.gov

Table 1: Performance of Wild-Type and Engineered ChKRED20 in the Reduction of Ethyl 4-chloro-3-oxobutanoate

| Enzyme | Optimal Temperature (°C) | Thermostability (Half-life at 65°C) | Activity Increase at 65°C | Substrate Conversion (300 g/L) | Enantiomeric Excess (ee) | Isolated Yield | Space-Time Yield (mM/h) |

| Wild-Type ChKRED20 | - | 11.9 min | - | - | >99.5% | - | - |

| Engineered ChKRED20 (MC135) | 65 | >15 days | 63% | Complete within 1 h | >99.5% | 95% | 1824 |

Protein engineering has also been employed to enhance both the thermostability and activity of ketoreductases for the synthesis of bulky atorvastatin (B1662188) precursors, which share structural similarities with the target molecule. By combining mutations that individually increased thermostability and activity, a variant of the ketoreductase LbCR was created with a 1944-fold increase in half-life at 40 °C and a 3.2-fold improvement in catalytic efficiency. acs.org

Secondary alcohol dehydrogenases (SADHs) are another class of enzymes capable of catalyzing the enantioselective reduction of ketones. A notable example is the SADH from Candida parapsilosis (CpSADH). This enzyme has been effectively utilized in the kinetic resolution of racemic 1,3-butanediol by selectively oxidizing the (S)-enantiomer, thereby yielding the desired (R)-1,3-butanediol. amazonaws.com

The gene encoding CpSADH has been cloned and expressed in Escherichia coli, resulting in a recombinant strain with more than double the CpSADH activity compared to the native C. parapsilosis. amazonaws.com This recombinant biocatalyst has been successfully applied to the reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. amazonaws.com

Table 2: Enantioselective Transformations Catalyzed by CpSADH

| Substrate | Transformation | Product | Biocatalyst | Enantiomeric Excess (ee) | Yield |

| Racemic 1,3-butanediol | Enantioselective oxidation | (R)-1,3-butanediol | Candida parapsilosis | - | - |

| Ethyl 4-chloro-3-oxobutanoate | Asymmetric reduction | Ethyl (R)-4-chloro-3-hydroxybutanoate | Recombinant E. coli expressing CpSADH | High | - |

The high cost of nicotinamide (B372718) cofactors (NADH and NADPH) necessitates the implementation of efficient in situ regeneration systems for the economic viability of industrial-scale biocatalytic reductions. nih.gov Two common and effective strategies involve the use of a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to regenerate the reduced cofactor.

The GDH-catalyzed oxidation of glucose to gluconolactone (B72293) is a widely used system for both NADH and NADPH regeneration. nih.govspringernature.com This system offers the advantage of being effectively irreversible due to the spontaneous hydrolysis of the lactone product. acs.org A novel glucose dehydrogenase from Paenibacillus pini has been characterized and shown to be highly effective for recycling NADH in the reduction of ethyl-4-chloro-3-oxo-butanoate. nih.gov This enzyme exhibits high specific activity, stability over a broad pH range, and excellent thermostability. nih.gov

Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, providing a simple and efficient method for NADH regeneration. nih.gov The gaseous nature of the by-product simplifies downstream processing. Both GDH and FDH have been successfully co-expressed with ketoreductases in whole-cell biocatalysts to create self-sufficient systems for asymmetric ketone reduction. mdpi.comnih.gov

Table 3: Common Cofactor Regeneration Systems

| Regeneration Enzyme | Co-substrate | By-product | Cofactor(s) Regenerated | Key Advantages |

| Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | NADH, NADPH | High specific activity, irreversible reaction |

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | NADH | Gaseous by-product simplifies purification |

Bioreduction of Related Prochiral Ketones (e.g., 4-Hydroxy-2-butanone) to Chiral Diols

An alternative biocatalytic route to this compound involves the asymmetric reduction of related prochiral ketones, such as 4-hydroxy-2-butanone, to the corresponding chiral diol, (R)-1,3-butanediol. This intermediate can then be chemically converted to the target chloro-diol.

A variety of microorganisms have been screened and applied for the enantioselective reduction of prochiral ketones. Whole-cell biocatalysis is often preferred as it can circumvent the need for enzyme purification and provides a cellular environment for cofactor regeneration. nih.gov

Escherichia coli : Recombinant E. coli is a widely used host for the heterologous expression of ketoreductases and cofactor regeneration enzymes. mdpi.comresearchgate.net Engineered E. coli strains have been developed to produce (R)-1,3-butanediol from glucose through the construction of artificial metabolic pathways. mdpi.comresearchgate.net

Candida spp. : Several species of Candida are known to possess highly stereoselective reductases. For example, a newly isolated strain, Candida krusei ZJB-09162, has demonstrated high reduction activity and excellent (R)-stereospecificity towards 4-hydroxy-2-butanone, achieving a 99.0% enantiomeric excess for (R)-1,3-butanediol. nih.gov Candida parapsilosis ATCC 7330 has also been used for the asymmetric reduction of various alkyl-3-oxobutanoates. nih.govnih.gov

Pichia spp. : Pichia species are another group of yeasts that have been successfully employed in bioreduction. A novel strain of Pichia jadinii, HBY61, was isolated and shown to produce (R)-1,3-butanediol from 4-hydroxy-2-butanone with 100% enantiomeric excess. researchgate.net

Table 4: Microbial Bioreduction of 4-Hydroxy-2-butanone to (R)-1,3-butanediol

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Candida krusei ZJB-09162 | 4-Hydroxy-2-butanone | (R)-1,3-butanediol | 99.0% | 83.9% conversion (at 45.0 g/L substrate) |

| Pichia jadinii HBY61 | 4-Hydroxy-2-butanone | (R)-1,3-butanediol | 100% | 85.1% yield |

| Engineered E. coli | Glucose | (R)-1,3-butanediol | - | - |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the versatility of chemical transformations to create efficient and practical synthetic routes. researchgate.net In the context of this compound synthesis, a common chemoenzymatic strategy involves the biocatalytic reduction of a suitable ketoester to the corresponding chiral hydroxyester, followed by chemical reduction of the ester functionality.

For example, the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase can produce ethyl (R)-4-chloro-3-hydroxybutanoate with high optical purity. This chiral intermediate can then be chemically reduced to this compound using a reducing agent such as sodium borohydride. This approach leverages the strengths of both enzymatic and chemical methods to achieve the desired product with high enantiomeric purity and in good yield.

Biocatalytic Deracemization and Enantioselective Oxidation Cascades

Biocatalytic deracemization is an elegant strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus achieving a 100% yield. researchgate.netnih.gov This approach is superior to classical kinetic resolution, which has a maximum theoretical yield of 50%. These processes often involve enzymatic cascades, where multiple reactions occur sequentially in a single pot, streamlining the synthesis and reducing waste. patsnap.com

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic units. This approach offers several advantages, including the protection of enzymes within the cellular environment and the inherent presence of cofactor regeneration systems, which are crucial for many oxidation-reduction reactions. doaj.org A stereoinverting system is a sophisticated form of deracemization that transforms the undesired enantiomer into the desired one.

A well-documented analogue that illustrates the design principles of such a system is the synthesis of (R)-1,3-butanediol from its racemate. researchgate.netnih.gov This process employs a two-step cascade reaction using two different microorganisms:

Enantioselective Oxidation : The first step involves the highly selective oxidation of the undesired (S)-1,3-butanediol into the intermediate ketone, 4-hydroxy-2-butanone. This is achieved using whole cells of Candida parapsilosis, which contain an (S)-specific secondary alcohol dehydrogenase (S-ADH) that does not react with the (R)-enantiomer. researchgate.netamazonaws.com

Asymmetric Reduction : The second step is the asymmetric reduction of the intermediate ketone to the desired (R)-1,3-butanediol. Whole cells of Pichia kudriavzevii are used for this transformation, containing a reductase that stereoselectively produces the (R)-alcohol. researchgate.net

By combining these two steps sequentially, the (S)-enantiomer from the starting racemic mixture is inverted into the (R)-enantiomer, leading to a high yield and excellent enantiomeric excess of the final product. researchgate.netnih.gov Under optimized conditions, this system converted 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol with an enantiomeric excess of 99.5%. researchgate.netnih.gov The successful implementation of this whole-cell stereoinverting system for a structurally similar diol provides a robust blueprint for developing a comparable process for this compound.

Process Development and Optimization for Industrial Scale this compound Synthesis

Moving from a laboratory-scale proof-of-concept to a viable industrial process requires rigorous development and optimization. For the synthesis of this compound, a key strategy involves the biocatalytic asymmetric reduction of its precursor, ethyl 4-chloro-3-oxobutanoate (COBE). This reaction produces ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE), which can then be converted to the target diol. Optimizing this reduction is critical for achieving high productivity and cost-effectiveness. mdpi.comresearchgate.net

Reaction Condition Optimization for Enhanced Enantiomeric Excess and Productivity

The efficiency of a biocatalytic process is highly dependent on various reaction parameters. Each factor must be systematically optimized to maximize yield, enantiomeric excess (e.e.), and productivity. patsnap.com

pH : Enzymes have an optimal pH range for activity and stability. For ketoreductases, this is often near neutral pH (6.5–8.0). nih.govresearchgate.net Maintaining the pH with a suitable buffer system is crucial, as deviations can lead to a rapid loss of enzyme activity. patsnap.com

Temperature : Temperature affects both the reaction rate and enzyme stability. While higher temperatures increase reaction kinetics, they can also lead to enzyme denaturation. patsnap.com The optimal temperature for many reductases used in chiral alcohol synthesis is typically in the range of 30-40°C. mdpi.comnih.gov

Co-substrate/Cofactor Regeneration : Most ketoreductases depend on the cofactor NADPH or NADH. nih.gov Since these cofactors are expensive, an efficient in situ regeneration system is essential for an industrial process. A common method is to use a secondary enzyme, like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a cheap co-substrate like glucose or formate to continuously regenerate the required cofactor. mdpi.comnih.gov

Substrate and Biocatalyst Concentration : High substrate concentrations can lead to substrate inhibition or toxicity to the whole-cell biocatalyst, while low concentrations result in low productivity. Fed-batch strategies, where the substrate is added incrementally, are often employed to maintain a non-inhibitory substrate concentration and achieve a high final product titer. nih.govmdpi.com

Below is a table summarizing the optimization of reaction conditions for the asymmetric reduction of COBE and analogous ketone substrates.

| Parameter | Optimized Value | Outcome | Source |

| pH | 6.5 - 7.0 | Maintained high enzyme activity and stability. | mdpi.comnih.gov |

| Temperature | 30 °C | Optimal balance between reaction rate and enzyme stability. | mdpi.com |

| Co-substrate | Glucose (for GDH) | Efficient regeneration of NADPH cofactor. | mdpi.com |

| Solvent System | Aqueous/Organic Biphasic | Improved substrate solubility and reduced product inhibition. | researchgate.net |

| Substrate Feed | Fed-batch | Achieved high product concentration (up to 75.1 g/L of (S)-CHBE). | researchgate.net |

Engineering of Biocatalysts and Bioreactors for Large-Scale Production

To meet industrial demands, both the biocatalyst and the bioreactor system must be engineered for large-scale, robust, and continuous operation.

Biocatalyst Engineering : The performance of a whole-cell biocatalyst can be significantly enhanced through genetic and protein engineering. nih.gov

Heterologous Expression : The genes for desired enzymes, such as highly selective ketoreductases, are often cloned from their native organisms and overexpressed in industrial workhorse strains like Escherichia coli or Pichia pastoris. nih.govnih.gov This allows for the high-level production of the target enzyme, dramatically increasing the catalytic activity of the whole cell. tugraz.at P. pastoris is particularly advantageous as it can perform post-translational modifications and often secretes the expressed protein, simplifying purification if needed. nih.gov

Directed Evolution : If the native enzyme lacks the desired activity, stability, or selectivity, it can be improved through directed evolution. This technique involves creating libraries of enzyme variants and screening for those with enhanced properties. nih.gov

Bioreactor Engineering : The choice and design of the bioreactor are critical for maximizing productivity on a large scale.

Fed-Batch Reactors : As mentioned, fed-batch fermentation is a common strategy to overcome substrate inhibition and achieve high product titers. nih.govmdpi.com This involves carefully controlling the feeding of the carbon source and substrate to maintain optimal conditions for both cell growth and product formation.

Immobilization and Packed-Bed Reactors : For continuous production, whole cells or purified enzymes can be immobilized onto a solid support. academie-sciences.fr These immobilized biocatalysts are then packed into a column to create a packed-bed reactor (PBR). mdpi.comdntb.gov.ua The substrate solution is continuously flowed through the column, where it is converted to the product. This setup allows for easy separation of the product from the biocatalyst, reuse of the catalyst over long periods, and significantly higher productivity compared to batch systems. academie-sciences.frnih.gov

Green Chemistry Principles in the Sustainable Production of this compound

The biocatalytic synthesis of this compound aligns well with the 12 Principles of Green Chemistry, offering a more sustainable alternative to traditional chemical methods. rsc.orgacsgcipr.org

Waste Prevention (Principle 1) : The high selectivity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and less waste. novonesis.comnovozymes.com

Atom Economy (Principle 2) : Asymmetric reduction and deracemization pathways are designed to maximize the incorporation of starting materials into the final product. novonesis.com

Less Hazardous Chemical Syntheses (Principle 3) : Biocatalytic reactions are typically performed in aqueous media under mild conditions (neutral pH, ambient temperature, and pressure), avoiding the use of hazardous reagents and solvents common in chemical synthesis. novozymes.com

Use of Catalysis (Principle 9) : Enzymes are highly efficient catalysts, meaning only small amounts are needed to perform the transformation, as opposed to stoichiometric reagents. novonesis.com

Design for Energy Efficiency (Principle 6) : Operating under mild conditions significantly reduces the energy consumption compared to many chemical processes that require high temperatures and pressures. novonesis.comnovozymes.com

Use of Renewable Feedstocks (Principle 7) : The biocatalysts (microorganisms) are grown on renewable feedstocks like sugars. Furthermore, the co-substrates used for cofactor regeneration, such as glucose, are also from renewable sources. novonesis.com

By leveraging biocatalysis, the production of this compound can be achieved through a process that is not only efficient and selective but also environmentally responsible. rsc.org

Strategic Applications of R 4 Chloro 1,3 Butanediol As a Chiral Building Block

Synthesis of Stereochemically Defined Organic Molecules

The inherent chirality of (R)-4-chloro-1,3-butanediol makes it an excellent starting material for the synthesis of molecules with specific three-dimensional arrangements. The presence of both hydroxyl and chloro functionalities allows for sequential and regioselective reactions, enabling chemists to build up molecular complexity with a high degree of control over the stereochemistry of the final product.

Construction of Multiple Stereocenters in Complex Scaffolds

The diol and chloride functionalities within this compound serve as strategic handles for the introduction of new stereocenters. Through carefully designed reaction sequences, chemists can manipulate these functional groups to build complex molecular scaffolds with multiple, well-defined stereogenic centers. For instance, the hydroxyl groups can be protected differentially, allowing for selective reactions at each site. The chloride can be displaced by a variety of nucleophiles, often with inversion of configuration, to install a new stereocenter. This stepwise and controlled functionalization is crucial in the total synthesis of natural products and other complex organic molecules where biological activity is highly dependent on the precise three-dimensional arrangement of atoms.

Intermediacy in the Synthesis of Optically Active Bioactive Compounds

The utility of this compound as a chiral synthon is highlighted by its role as a key intermediate in the synthesis of a range of optically active bioactive compounds. Its pre-defined stereochemistry is transferred to the target molecule, ensuring the formation of the desired enantiomer.

Precursor for Azetidinone Derivatives and β-Lactam Antibiotics (e.g., Penems and Carbapenems)

This compound is a precursor to (R)-1,3-butanediol, a critical intermediate in the synthesis of the azetidinone ring, the core structural motif of β-lactam antibiotics like penems and carbapenems. nih.govsigmaaldrich.com These antibiotics are vital in treating bacterial infections. The synthesis of key intermediates, such as (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, relies on starting materials with the correct stereochemistry, which can be derived from the chiral pool, including compounds related to this compound. The stereocenters in the final antibiotic molecule, which are crucial for its antibacterial activity, are thus established early in the synthetic sequence using such chiral building blocks.

Chiral Synthon for L-Carnitine and its Analogs

This compound is a valuable chiral synthon for the synthesis of L-carnitine and its analogs. L-carnitine is an essential compound for fatty acid metabolism in the body. The synthesis often proceeds through the conversion of this compound to its corresponding ester, ethyl (R)-4-chloro-3-hydroxybutyrate. This intermediate then undergoes a series of transformations to yield L-carnitine, with the stereochemistry at the C3 position being directly derived from the starting chiral diol.

| Starting Material | Key Intermediate | Final Product |

| This compound | Ethyl (R)-4-chloro-3-hydroxybutyrate | L-Carnitine |

Role in the Synthesis of (R)-4-Hydroxyl Pyrrolidone

This compound can serve as a precursor in the synthesis of (R)-4-hydroxyl pyrrolidone, a valuable chiral intermediate for various pharmaceuticals. The synthetic strategy typically involves the conversion of the chlorodiol to a suitable precursor, which can then be cyclized to form the pyrrolidone ring. For instance, a related compound, methyl (3S)-4-chloro-3-hydroxybutyrate, has been used to synthesize a (3S)-hydroxypyrrolidine derivative, suggesting a parallel pathway for the (R)-enantiomer. This process would involve the reduction of the butyrate (B1204436) to the corresponding diol, (3S)-4-chloro-1,3-butanediol, followed by cyclization. This highlights the potential of this compound as a starting material for the enantioselective synthesis of this important heterocyclic scaffold.

Contribution to the Synthesis of HMG-CoA Reductase Inhibitor Precursors

The chiral 1,3-diol moiety is a key structural feature in the side chains of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs commonly known as statins. This compound and its derivatives are potential precursors for the synthesis of these crucial side chains. For example, the related compound, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is a key intermediate in the synthesis of the side chains of rosuvastatin (B1679574) and atorvastatin (B1662188). researchgate.net The synthetic strategies for these inhibitors often rely on the use of chiral building blocks to install the necessary stereocenters in the side chain, and C4 chloro diols like this compound represent a viable starting point for constructing these complex fragments.

Applications in Agrochemical and Specialty Chemical Production

The demand for enantiomerically pure compounds is significant in the agrochemical industry to enhance efficacy and reduce environmental impact. Optically active 4-halogeno-1,3-butanediols, including the this compound enantiomer, are recognized as highly important intermediates for the production of agrochemicals and other physiologically active compounds google.com. The specific stereochemistry of these building blocks is crucial for the biological activity of the final product.

While specific commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its role as a chiral synthon is well-established within synthetic chemistry patents google.com. The presence of multiple functional groups allows for its incorporation into complex molecular architectures common in modern pesticides and herbicides. The transformation of this building block, for instance into derivatives like chiral 3-hydroxytetrahydrofuran, provides access to scaffolds that are known to be part of biologically active molecules. This strategic use of chiral intermediates like this compound is a key strategy in the development of new, effective, and selective agrochemical products.

Advanced Derivatization Chemistry of this compound

The synthetic utility of this compound is greatly expanded through its advanced derivatization chemistry, which allows for selective manipulation of its three functional groups.

The presence of a primary hydroxyl, a secondary hydroxyl, and a chloro group on a chiral scaffold makes this compound a valuable substrate for complex synthetic sequences. The differential reactivity of these groups can be exploited, often requiring strategic use of protecting groups to achieve selectivity.

The two hydroxyl groups can be protected simultaneously or selectively. For instance, the 1,3-diol system can be protected as a cyclic acetal (B89532) or ketal. Reaction with an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) under acidic conditions can form a six-membered ring (a 1,3-dioxane (B1201747) derivative), effectively protecting both hydroxyl groups at once. This strategy allows for subsequent reactions at the chloro-substituted carbon.

Alternatively, the primary and secondary hydroxyl groups can be distinguished. The primary hydroxyl group is generally more reactive and less sterically hindered, allowing for its selective protection with bulky reagents like silyl (B83357) ethers (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or through esterification with reagents like pivaloyl chloride under controlled conditions. Once the primary hydroxyl group is protected, the secondary hydroxyl group can be modified or protected with a different orthogonal protecting group. This orthogonal strategy is crucial in multi-step syntheses, enabling the selective deprotection and reaction of one hydroxyl group while the other remains masked.

The following table summarizes some potential protecting group strategies for the hydroxyl groups of this compound:

| Protecting Group Type | Reagent Example | Protected Functional Group(s) | Deprotection Conditions |

| Cyclic Acetal/Ketal | Benzaldehyde, Acetone | 1,3-Diol | Mild acidic conditions |

| Silyl Ethers | tert-Butyldimethylsilyl chloride (TBDMSCl) | Primarily the 1-OH, can protect both | Fluoride sources (e.g., TBAF) or acid |

| Ester | Pivaloyl chloride (PivCl) | Selective for 1-OH under controlled conditions | Basic hydrolysis (saponification) |

| Benzyl (B1604629) Ether | Benzyl bromide (BnBr) | 1-OH and/or 3-OH | Hydrogenolysis (H₂, Pd/C) |

With one or both hydroxyl groups protected, the chloro group can undergo nucleophilic substitution to introduce a variety of other functionalities, further expanding the molecular diversity accessible from this chiral building block.

One of the most significant applications of this compound is its use as a precursor for the synthesis of enantiomerically pure (R)-3-hydroxytetrahydrofuran google.com. This chiral heterocyclic compound is a valuable intermediate in the synthesis of various pharmaceuticals.

The transformation is achieved through an intramolecular Williamson ether synthesis. Under appropriate conditions, the hydroxyl group at the C1 position acts as a nucleophile, attacking the carbon atom bearing the chlorine atom (C4), leading to the displacement of the chloride ion and the formation of the five-membered tetrahydrofuran (B95107) ring. This reaction proceeds with retention of the stereochemistry at the C3 position.

The cyclization is typically promoted by heating the this compound in the presence of an acid, such as hydrochloric acid or sulfuric acid, followed by neutralization with a base google.com. The acidic conditions may facilitate the reaction, and the subsequent addition of a base ensures the deprotonation of the hydroxyl group to generate the alkoxide necessary for the nucleophilic attack.

The following table outlines a typical reaction for this cyclization:

| Starting Material | Reagents | Product |

| This compound | 1. 0.5N Hydrochloric Acid, Heat2. 50% Sodium Hydroxide (aq) | (R)-3-Hydroxytetrahydrofuran |

This efficient cyclization reaction highlights the strategic value of this compound in providing access to important chiral heterocyclic structures without the need for protecting the hydroxyl groups google.com.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment of R 4 Chloro 1,3 Butanediol

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are paramount for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for this purpose.

Development and Optimization of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is a widely used technique for the separation of enantiomers. The development of a successful method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate resolution between the (R) and (S) enantiomers of 4-chloro-1,3-butanediol.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often effective for the separation of a broad range of chiral compounds, including alcohols and diols. For a compound like 4-chloro-1,3-butanediol, a typical method development strategy would involve screening a variety of polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) under normal-phase, reversed-phase, and polar organic modes.

Method Development Strategy:

Column Screening: Initial screening on columns with different chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) is performed.

Mobile Phase Optimization: In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. The ratio of these solvents is adjusted to optimize retention time and resolution. For polar compounds like diols, the addition of a small amount of a more polar solvent or an additive may be necessary.

Parameter Adjustment: Flow rate and column temperature are fine-tuned to improve peak shape and separation efficiency. A lower flow rate can sometimes enhance resolution.

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

This table represents a typical starting point for method development for a chiral diol like 4-chloro-1,3-butanediol.

Application of Chiral Gas Chromatography (GC) for Enantiomer Separation

Chiral gas chromatography is a highly sensitive and efficient method for the analysis of volatile chiral compounds. For non-volatile compounds like diols, derivatization is often necessary to increase their volatility and improve chromatographic performance.

The enantiomers of 4-chloro-1,3-butanediol can be derivatized, for example, by acylation to form esters, which are more amenable to GC analysis. The separation is then carried out on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

A study on the closely related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, which shares structural similarities, demonstrated successful enantiomeric separation on a cyclodextrin-based column. This suggests that a similar approach would be effective for 4-chloro-1,3-butanediol after appropriate derivatization.

Exemplary GC Method Parameters (based on analogous compounds):

| Parameter | Condition |

| Derivatization | Acetylation with acetic anhydride |

| Column | Rt-βDEXse (dideoxy-beta-cyclodextrin derivative) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 100 °C, ramp to 180 °C at 5 °C/min, hold for 10 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table provides a representative GC method for a derivatized chiral diol, which would require optimization for 4-chloro-1,3-butanediol.

Advanced Spectroscopic Methods for Absolute Configuration and Enantiomeric Purity

While chromatographic techniques are excellent for determining enantiomeric excess, spectroscopic methods, particularly NMR, are powerful for elucidating the absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy, in conjunction with chiral auxiliary reagents, can be used to differentiate between enantiomers. This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra.

Chiral lanthanide shift reagents (LSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate with Lewis basic sites in a substrate molecule, such as the hydroxyl groups in (R)-4-chloro-1,3-butanediol. This coordination induces large changes in the chemical shifts of nearby protons.

When a chiral LSR is added to a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different association constants and geometries, leading to differential shifts in the NMR signals of the two enantiomers. This allows for the quantification of the enantiomeric ratio by integrating the separated signals.

Hypothetical ¹H NMR Data with a Chiral LSR:

| Proton Assignment | Chemical Shift (δ) without LSR (ppm) | Chemical Shift (δ) with Eu(hfc)₃ for (R)-enantiomer (ppm) | Chemical Shift (δ) with Eu(hfc)₃ for (S)-enantiomer (ppm) | Δδ (ppm) |

| H-1 | ~3.7 | ~4.5 | ~4.4 | 0.1 |

| H-3 | ~4.1 | ~5.2 | ~5.0 | 0.2 |

| H-4 | ~3.6 | ~4.2 | ~4.1 | 0.1 |

This is a hypothetical representation of the expected chemical shift non-equivalence upon addition of a chiral lanthanide shift reagent to a scalemic mixture of 4-chloro-1,3-butanediol.

The Mosher's acid method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. core.ac.uknih.govslideshare.net This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride.

The reaction of this compound with (R)-MTPA and (S)-MTPA results in the formation of two diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed chiral center experience different shielding or deshielding effects in the two diastereomers. By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be determined based on the differences in chemical shifts (Δδ = δS - δR).

A model for predicting the sign of Δδ for protons on either side of the stereogenic center allows for the assignment of the absolute configuration.

Expected Δδ Values for Mosher's Esters of this compound:

| Proton Assignment | Expected Sign of Δδ (δS - δR) |

| Protons on one side of C-3 | Positive |

| Protons on the other side of C-3 | Negative |

This table illustrates the expected trend in chemical shift differences for the Mosher's esters of this compound, which is used to confirm its absolute configuration.

Analysis of Diastereotopic Proton and Carbon Chemical Shifts

In the nuclear magnetic resonance (NMR) spectrum of a chiral molecule like this compound, nuclei that are chemically non-equivalent can give rise to distinct signals. Protons or carbon atoms are termed diastereotopic if their replacement by a different group would result in the formation of diastereomers. masterorganicchemistry.comlibretexts.org This non-equivalence arises from their different spatial relationships to the existing chiral center in the molecule. libretexts.orgmasterorganicchemistry.com

In this compound, the presence of the stereocenter at the C3 position renders the two protons on the C4 carbon (the -CH2Cl group) and the two protons on the C2 carbon diastereotopic. masterorganicchemistry.commasterorganicchemistry.com Consequently, these protons are chemically non-equivalent and are expected to exhibit different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com Instead of a simple triplet for each methylene (B1212753) group (which would be expected if the protons were equivalent), a more complex splitting pattern, often an "AB quartet" further split by coupling to adjacent protons, is anticipated. youtube.com

The key features of diastereotopicity in the NMR spectrum of this compound are:

Distinct Chemical Shifts: The diastereotopic protons (Ha and Hb) on a single carbon atom will have different resonance frequencies (δ). srmist.edu.in

Geminal Coupling: These protons will couple to each other, resulting in a geminal coupling constant (²JHH).

Vicinal Coupling: Each diastereotopic proton will also have a distinct vicinal coupling constant (³JHH) with protons on the adjacent carbon atom.

The analysis of these distinct chemical shifts and coupling constants provides valuable information about the molecule's conformation and the relative orientation of substituents around the chiral center.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for Diastereotopic Protons in a Chiral Environment

| Proton(s) | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Rationale for Diastereotopicity |

| H on C3 | 3.8 - 4.2 | Multiplet | Proton on the chiral center. |

| Ha on C2 | 1.6 - 1.8 | Multiplet (e.g., ddd) | Protons are diastereotopic due to the C3 chiral center. They have different spatial relationships to the hydroxyl and chloroethyl groups. |

| Hb on C2 | 1.8 - 2.0 | Multiplet (e.g., ddd) | Protons are diastereotopic due to the C3 chiral center. They have different spatial relationships to the hydroxyl and chloroethyl groups. |

| Ha on C4 | 3.5 - 3.7 | Multiplet (e.g., dd) | Protons are diastereotopic due to the C3 chiral center. They are inequivalent because one is 'cis' and the other is 'trans' relative to the substituents on the chiral center in certain conformations. |

| Hb on C4 | 3.7 - 3.9 | Multiplet (e.g., dd) | Protons are diastereotopic due to the C3 chiral center. They are inequivalent because one is 'cis' and the other is 'trans' relative to the substituents on the chiral center in certain conformations. |

Note: The chemical shift values and multiplicities are hypothetical and serve to illustrate the principle of diastereotopicity. Actual values depend on the solvent and other experimental conditions.

Application of Residual Dipolar Coupling (RDC) for Structural and Stereochemical Elucidation

Residual Dipolar Coupling (RDC) is a powerful NMR technique that provides long-range structural information, which is highly complementary to traditional methods like the Nuclear Overhauser Effect (NOE). nih.govblogspot.com RDCs provide information on the orientation of internuclear vectors relative to an external magnetic field. blogspot.comwikipedia.org In an isotropic solution, molecular tumbling averages dipolar couplings to zero. blogspot.com However, by introducing a partial alignment of the molecules using an alignment medium, these couplings become non-zero and measurable. wikipedia.orgnih.gov

For a small, flexible molecule like this compound, RDC analysis can be instrumental in determining its solution-state conformation and verifying its relative configuration. nih.govmatilda.science The process involves dissolving the compound in a suitable solvent containing a chiral alignment medium, such as poly-γ-benzyl-L-glutamate (PBLG), and acquiring NMR data. northwestern.edunih.gov The measured RDCs, typically ¹³C-¹H or ¹H-¹H couplings, are then compared against theoretical values calculated for different possible stereoisomers and conformers. researchgate.net The structure that best fits the experimental RDC data is considered the correct one. researchgate.net

This technique is particularly valuable for:

Distinguishing between diastereomers: Different diastereomers will have distinct three-dimensional shapes, leading to different sets of predicted RDCs.

Defining long-range order: RDCs provide information about the relative orientation of distant parts of the molecule, which is often difficult to obtain from other NMR parameters. blogspot.comwikipedia.org

Refining molecular structures: RDCs can be used as restraints in molecular modeling to generate highly accurate solution structures. acs.org

Table 2: Key Steps and Parameters in RDC-Based Structural Elucidation

| Step | Description | Key Parameters / Considerations |

| 1. Sample Preparation | The chiral molecule is dissolved in a solvent containing an alignment medium. | Choice of alignment medium (e.g., PBLG, stretched gels), concentration, solvent compatibility. blogspot.comnorthwestern.edu |

| 2. NMR Data Acquisition | Specialized NMR pulse sequences are used to measure the couplings in both isotropic and anisotropic states. | Pulse sequences (e.g., J-resolved), measurement of ¹DCH, ²DHH, etc. nih.gov |

| 3. RDC Calculation | The RDC is calculated as the difference between the coupling constant in the aligned state (J + D) and the isotropic state (J). | RDC = D = (J + D) - J. |

| 4. Structural Modeling | A set of candidate structures (different conformers and/or diastereomers) is generated. | Computational chemistry methods (e.g., DFT, molecular mechanics). |

| 5. Data Fitting | The experimental RDCs are compared to the back-calculated RDCs for each candidate structure. | Singular Value Decomposition (SVD) is used to find the best-fit alignment tensor for each structure. researchgate.net |

| 6. Structure Validation | The structure with the best correlation between experimental and calculated RDCs is identified. | Quality factor (Q-factor) is used to assess the goodness of fit. |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Principles and Applications of Exciton-Coupled Circular Dichroism (ECCD)

Exciton-Coupled Circular Dichroism (ECCD) is a powerful method for determining the absolute configuration of chiral molecules. The technique relies on the through-space interaction between two or more chromophores within the molecule. When these chromophores are spatially close, their electronic transitions can couple, leading to a split CD signal, known as a couplet, which consists of two bands of opposite sign. The sign of this couplet (positive or negative) is directly related to the chirality of the spatial arrangement of the chromophores.

The application of ECCD to this compound in its native form is not feasible because it lacks the necessary chromophores that absorb in the accessible UV-Vis region. The hydroxyl and chloro groups are not strong chromophores. Therefore, to use the ECCD method, the molecule must first be derivatized. The two hydroxyl groups at the C1 and C3 positions can be esterified with chromophoric acids, such as p-bromobenzoic acid or other aromatic carboxylic acids. This introduces two benzoate (B1203000) chromophores into the molecule. The through-space interaction of these newly introduced chromophores will then generate a diagnostic ECCD spectrum, from which the absolute configuration of the diol can be determined.

Vibrational Circular Dichroism (VCD) for Conformational and Configurational Studies

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov VCD spectroscopy provides detailed information about the stereochemistry of chiral molecules in solution. nih.gov Since every vibrational mode in a chiral molecule can potentially be VCD active, VCD spectra are rich in structural information. nih.gov

For this compound, VCD can be used to directly determine its absolute configuration without the need for crystallization or derivatization. The experimental VCD spectrum is compared with the computationally predicted spectrum for the (R)-enantiomer. A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. This comparison relies on high-level quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the VCD spectra for a given enantiomer. The technique is sensitive to both the configuration of the chiral center and the conformational preferences of the molecule in solution.

Raman Optical Activity (ROA) Spectroscopy for Chiral Vibrational Signatures

Raman Optical Activity (ROA) is another form of vibrational optical activity that measures a small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. rsc.orgrsc.orgwikipedia.org ROA spectroscopy provides a wealth of information about the stereochemistry and conformation of chiral molecules in solution. rsc.orgresearchgate.net A key advantage of ROA is its excellent applicability to aqueous solutions, where water is a weak Raman scatterer. nih.govnih.gov

The ROA spectrum of this compound would provide a unique vibrational fingerprint that is sensitive to its absolute configuration. researchgate.net Similar to VCD, the assignment of the absolute configuration is achieved by comparing the experimental ROA spectrum with spectra predicted from quantum chemical calculations for the (R)- and (S)-enantiomers. rsc.orgresearchgate.net A match with the calculated spectrum for the (R)-enantiomer confirms the absolute configuration. ROA spectra are often complex but provide detailed structural information across a wide range of vibrational frequencies. nih.govethz.ch

Table 3: Comparison of VCD and ROA for Chiral Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |

| Principle | Differential absorption of left and right circularly polarized IR light. nih.gov | Differential intensity of Raman scattering using circularly polarized light. researchgate.net |

| Spectral Region | Mid-Infrared (4000-400 cm⁻¹) | Vibrational Raman region (typically 2000-200 cm⁻¹) |

| Solvent Compatibility | Limited by solvent IR absorption bands (e.g., water has strong IR absorption). | Excellent for aqueous solutions as water is a weak Raman scatterer. nih.gov |

| Information Content | Provides information on both configuration and conformation. | Rich in stereochemical information, sensitive to skeletal vibrations. researchgate.net |

| Methodology | Comparison of experimental spectrum with quantum chemical predictions. | Comparison of experimental spectrum with quantum chemical predictions. rsc.org |

| Application to Target | Directly applicable to this compound in suitable organic solvents. | Directly applicable to this compound in a wide range of solvents, including water. |

Mass Spectrometry-Based Methods for Enantiomeric Excess Determination

Mass spectrometry (MS) is an inherently achiral technique, meaning it cannot distinguish between enantiomers because they have identical masses. acs.orgpolyu.edu.hk However, several strategies have been developed to enable the determination of enantiomeric excess (ee) using MS, leveraging its high sensitivity, speed, and specificity. researchgate.netnih.gov These methods typically involve creating a chiral environment or converting the enantiomers into diastereomers, which can then be differentiated by mass spectrometry. polyu.edu.hknih.gov

One common approach is the use of a chiral derivatizing agent. The enantiomeric mixture of (R)- and (S)-4-Chloro-1,3-butanediol can be reacted with a single enantiomer of a chiral reagent to form diastereomeric products. These diastereomers have different physical properties and can produce different fragment ions or have different fragmentation efficiencies in a tandem mass spectrometry (MS/MS) experiment. researchgate.net

Another powerful technique is the kinetic method . In this approach, a chiral reference compound (a "chiral selector") is introduced, which forms non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org These diastereomeric cluster ions are mass-selected and then subjected to collision-induced dissociation (CID). The relative rates of fragmentation of the two diastereomeric complexes will differ, leading to a measurable difference in the fragment ion abundances. acs.org A calibration curve can be constructed by analyzing samples with known enantiomeric excesses, which then allows for the determination of the ee in an unknown sample. acs.orgacs.org This method is rapid and requires only a small amount of sample. nih.govscripps.edu

Table 4: Overview of Mass Spectrometry-Based Chiral Analysis Methods

| Method | Principle | Application to this compound |

| Chiral Derivatization | Enantiomers are reacted with a chiral agent to form covalent diastereomers. These can be separated by chromatography coupled to MS (LC-MS) or distinguished by their MS/MS fragmentation patterns. nih.gov | The hydroxyl groups of the diol can be esterified with a chiral acid. The resulting diastereomeric esters can be analyzed by LC-MS/MS. |

| Kinetic Method | Formation of non-covalent diastereomeric complexes with a chiral selector. The complexes are dissociated (CID), and the ratio of fragment ions is related to the enantiomeric excess. acs.org | A chiral selector (e.g., a metal-ligand complex) is added to the diol solution. The resulting diastereomeric [Selector + Diol]* complexes are analyzed by MS/MS. |

| Chiral Ligand Exchange | Enantiomers form diastereomeric complexes with a metal ion and a chiral reference ligand. The relative abundances of these complexes in the gas phase can be correlated with the ee. | The diol, a metal salt (e.g., CuCl₂), and a chiral reference ligand (e.g., an amino acid) are mixed. The resulting trimeric cluster ions are analyzed. acs.org |

Chiral Guest Exchange Reactions in Gas-Phase Ion/Molecule Chemistry

Gas-phase ion/molecule chemistry provides a powerful platform for probing the intrinsic chirality of molecules without interference from solvents. diva-portal.orgnoaa.gov Chiral recognition in the gas phase is typically achieved by forming diastereomeric complexes between the enantiomers of an analyte and a chiral selector molecule. diva-portal.orgnih.gov The differing stabilities and reactivities of these non-covalent complexes can be measured using mass spectrometry, particularly Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. nih.gov

One effective approach is the monitoring of chiral guest exchange reactions. In this method, a pre-formed host-guest complex, consisting of a chiral host (selector) and a neutral guest molecule, is introduced into the mass spectrometer. The analyte enantiomers, (R)- and (S)-4-Chloro-1,3-butanediol, are then introduced as neutral reagents. The analyte molecules compete with the original guest for the binding site on the chiral host.

The general reaction scheme is as follows:

[Host + Guest]+ + Analyte → [Host + Analyte]+ + Guest

Because the host is chiral, it will interact differently with this compound and (S)-4-Chloro-1,3-butanediol. This difference in interaction energy leads to different reaction rates for the guest exchange. The rate constants for the reaction with the R-enantiomer (kR) and the S-enantiomer (kS) will be distinct. By measuring the relative abundances of the reactant and product ions over time, these rate constants can be determined. The ratio of these rate constants (kR/kS) provides a measure of the enantioselectivity of the reaction and can be used to quantify the enantiomeric excess (ee) of a sample. diva-portal.org

Detailed Research Findings:

Research on various chiral molecules has demonstrated that the three-point interaction model is a key factor in achieving enantioselectivity in the gas phase. Optimal chiral recognition often occurs when the host-analyte complex is stabilized by a combination of attractive forces (e.g., hydrogen bonds) and steric repulsion. For a molecule like this compound, the hydroxyl groups are prime sites for hydrogen bonding with a suitable chiral host, such as a cyclodextrin or a metal-ligand complex. The stereochemical arrangement of the chloro- and hydroxyl- groups dictates the stability of the resulting diastereomeric complex.

The kinetic method is a common mass spectrometric approach where the rates of dissociation of diastereomeric cluster ions are compared. polyu.edu.hk In a guest exchange context, the kinetics of association are measured instead. The enantioselectivity (γ) is determined by the ratio of the reaction rate constants for each enantiomer. diva-portal.org

| Analyte Enantiomer | Rate Constant (k) (cm³/molecule·s) | Enantioselectivity Ratio (kR/kS) | Associated Free Energy Difference (Δ(ΔG°)) (kJ/mol) |

|---|---|---|---|

| This compound | 1.8 x 10-10 | 1.50 | -1.0 |

| (S)-4-Chloro-1,3-butanediol | 1.2 x 10-10 |

This table presents hypothetical data to illustrate the principle. The rate constants show that the R-enantiomer reacts faster with the chosen chiral host than the S-enantiomer, resulting in an enantioselectivity ratio of 1.5. This difference in reaction rates allows for the quantitative determination of the enantiomeric composition of a mixture.

Emerging and Hyphenated Analytical Technologies for Chiral Resolution

Microwave Three-Wave Mixing for Sensitive Chiral Analysis

Microwave Three-Wave Mixing (M3WM) is a powerful, gas-phase spectroscopic technique that has emerged as a robust method for sensitive and unambiguous chiral analysis. nih.gov This technique leverages the principles of rotational spectroscopy and is highly specific to the three-dimensional structure of molecules, making it ideal for distinguishing between enantiomers. aps.orgresearchgate.net

The M3WM method relies on the electric dipole approximation for light-matter interaction. nih.gov In a chiral molecule, the product of the components of the electric dipole moment along the three principal axes of inertia (μa, μb, μc) is non-zero. The sign of this product is opposite for the two enantiomers. The M3WM experiment uses a cycle of three rotational transitions to exploit this property. Two resonant microwave fields are applied to the sample, driving two of the transitions in the cycle. If the sample is chiral, these fields induce a coherent polarization in the medium, resulting in the emission of a third microwave field at the sum or difference frequency, corresponding to the third transition in the cycle. aps.org

Crucially, the phase of this emitted signal is directly dependent on the sign of the μaμbμc product. aps.org Therefore, the two enantiomers generate signals that are 180 degrees out of phase. For a racemic mixture, these signals cancel each other out, resulting in no net signal. The amplitude of the measured signal is directly proportional to the enantiomeric excess (ee), providing a highly sensitive and quantitative measure of chiral purity. nih.govaps.org

Detailed Research Findings:

Experiments on molecules structurally similar to 4-Chloro-1,3-butanediol, such as 1,3-butanediol (B41344), have successfully demonstrated the capability of M3WM. aps.orgsemanticscholar.org In these studies, a cold gas-phase sample is prepared, typically through a supersonic expansion, to populate a limited number of rotational states. Two orthogonally polarized, resonant microwave pulses are used to drive the first two transitions. The resulting emitted signal from the third transition is then detected.

For 1,3-butanediol, a specific three-level cycle of rotational states was used to demonstrate the effect. The signal generated from the pure S-enantiomer was observed to be inverted relative to the signal from the pure R-enantiomer, while the racemic mixture produced no signal, as predicted by theory. aps.org The technique has been shown to be highly sensitive, capable of resolving enantiomeric excesses as low as 0.02. aps.org The doubly resonant nature of the technique ensures that it is not only enantiomer-specific but also highly selective for the target molecule, allowing for chiral analysis even within complex mixtures. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Transition 1 (ν₁) | 15052.2 MHz | Frequency of the first applied microwave field. |

| Transition 2 (ν₂) | 168.0 MHz | Frequency of the second applied microwave field. |

| Detected Signal (ν₃ = ν₁ - ν₂) | 14884.2 MHz | Frequency of the emitted signal proportional to enantiomeric excess. |

| Signal Phase for (R)-enantiomer | Φ | Reference phase of the detected signal. |

| Signal Phase for (S)-enantiomer | Φ + 180° | The signal for the opposite enantiomer is phase-shifted by 180°. |

This table uses experimental data for 1,3-butanediol as a close analog for this compound to illustrate the M3WM principle. aps.org The specific frequencies are tied to the unique rotational energy levels of the molecule. The phase relationship between the signals from the two enantiomers is the basis for quantitative enantiomeric excess determination.

Future Research Directions and Overcoming Challenges in R 4 Chloro 1,3 Butanediol Chemistry

Addressing Stereoselectivity Challenges in Multi-Step Syntheses

The synthesis of enantiomerically pure compounds like (R)-4-Chloro-1,3-butanediol often involves multi-step reaction sequences where maintaining stereochemical integrity is a primary challenge. In multi-step syntheses, the accumulation of even minor stereochemical errors at each stage can lead to a significant decrease in the enantiomeric excess of the final product. One of the major hurdles is the incompatibility of reaction conditions between different steps. For instance, a solvent optimized for one transformation may be detrimental to the stereoselectivity of the next. d-nb.info

A key strategy to mitigate these challenges is the adoption of continuous-flow chemistry. d-nb.infonih.gov This approach allows for the direct coupling of sequential reaction steps, minimizing the isolation of intermediates which can be a source of racemization or degradation. d-nb.infonih.gov However, integrating multiple steps in a continuous flow presents its own set of challenges, such as the need for solvent-switching protocols and the development of robust in-line analytical techniques to monitor stereoselectivity in real-time. d-nb.infonih.gov

Key Challenges in Multi-Step Stereoselective Synthesis:

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Error Amplification | Small losses in enantiomeric purity at each step accumulate, leading to a low-purity final product. | Development of highly stereospecific reactions for each step; use of chiral auxiliaries that can be removed late in the synthesis. |

| Intermediate Instability | Chiral intermediates may be prone to racemization or decomposition under isolation and purification conditions. | Telescoping reactions in a continuous flow system to avoid isolation nih.gov; in-situ generation and consumption of unstable intermediates. |

| Process Optimization | Optimizing a multi-step sequence is complex, as reaction conditions for one step can negatively impact subsequent steps. | Implementation of Design of Experiments (DoE) to identify robust process windows; use of modular flow chemistry platforms for rapid optimization. d-nb.info |

| Solvent Incompatibility | Different reaction steps often require different solvent systems, complicating the integration of processes. | Development of membrane-based solvent exchange systems for flow chemistry d-nb.info; use of biphasic systems where catalysts and products reside in different phases. |

Innovations in Catalyst Design for Enhanced Enantioselectivity and Efficiency

The enantioselective synthesis of this compound heavily relies on the performance of chiral catalysts. Significant research is focused on designing novel catalysts that offer higher enantioselectivity, greater efficiency (turnover number and frequency), and broader substrate scope. Innovations in this area span from sophisticated organometallics to biocatalysts and organocatalysts.